N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide
Description
N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a dimethylpropanamide group
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUNHDXAPDYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Oxidation: Potassium permanganate, solvents like acetone or water.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Products include substituted amides or thiol derivatives.
Oxidation: Products include hydroxyl derivatives.
Reduction: Products include amines.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of chloro, methoxy, and dimethylpropanamide groups.
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